![molecular formula C8H15NO7 B13787568 Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- CAS No. 85339-18-0](/img/structure/B13787568.png)
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy-
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Overview
Description
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- is a chemical compound with the molecular formula C8H15NO7 and a molecular weight of 237.207 g/mol It is a derivative of acetamide, where the acetamide group is linked to a D-galactofuranosyl moiety and an N-hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- typically involves the condensation of penta-O-benzoyl-α,β-D-galactofuranose with the corresponding amine, followed by debenzoylation . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to afford the desired product in high yield. The final product is obtained after purification by column chromatography.
Industrial Production Methods
Industrial production methods for Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with galactofuranosyl structures exhibit notable antimicrobial activities. For instance, derivatives of galactofuranosides have shown effectiveness against various bacterial strains. The unique configuration of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- may enhance its interaction with microbial cell walls, leading to potential applications in developing new antibiotics .
Anticancer Potential
There is growing interest in the anticancer properties of glycosylated compounds. Studies have demonstrated that compounds similar to Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain glycosylated derivatives have shown efficacy against lung and breast cancer cell lines . The presence of the galactofuranosyl group may play a critical role in enhancing the selectivity and potency of these compounds against tumor cells.
Drug Development
Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- can serve as a scaffold for synthesizing novel therapeutics. By modifying the acetamide or galactofuranosyl portions, researchers can create a library of compounds with diverse biological activities. This approach is particularly relevant in the context of developing inhibitors for specific enzymes or receptors involved in disease processes .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy-. These studies utilize computational models to correlate chemical structure with biological activity, guiding the design of more potent derivatives. Such predictive modeling is crucial for efficient drug discovery processes .
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study explored the antimicrobial effects of various glycosylated compounds, including derivatives similar to Acetamide, N-SS-D-galactofuranosyl-N-hydroxy-. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
- Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of glycosylated acetamides on different cancer cell lines. The study found that specific modifications to the acetamide structure enhanced selectivity towards cancer cells while reducing toxicity to normal cells .
- Synthesis and Characterization : Researchers have synthesized several derivatives based on the core structure of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy-. These derivatives were characterized using various spectroscopic techniques, confirming their structural integrity and biological potential .
Mechanism of Action
The mechanism of action of Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- involves its interaction with specific molecular targets, such as β-D-galactofuranosidase . By inhibiting this enzyme, the compound can disrupt the metabolism of galactofuranose, which is essential for the survival of certain parasites. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic residues.
Comparison with Similar Compounds
Similar Compounds
1-Thio-β-D-galactofuranosides: These compounds are also inhibitors of β-D-galactofuranosidase and share a similar galactofuranosyl moiety.
N-Hydroxyacetamide derivatives: These compounds have similar structural features but may differ in their biological activity and specificity.
Uniqueness
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- is unique due to its specific combination of the acetamide, N-hydroxy, and D-galactofuranosyl groups. This unique structure allows it to interact specifically with β-D-galactofuranosidase, making it a valuable tool in studying the enzyme’s function and potential therapeutic applications.
Biological Activity
Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- has the molecular formula C8H15NO7 and is characterized by the presence of a galactofuranosyl moiety. The structure indicates potential interactions with biological systems, particularly in glycosylation reactions which are crucial for various biological functions.
Antimicrobial Properties
Research has indicated that compounds with galactofuranosyl structures often exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the galactofuranosyl group enhances the compound's ability to disrupt bacterial cell walls, leading to increased efficacy against pathogens .
Immunomodulatory Effects
Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- has been studied for its immunomodulatory properties. In vitro experiments demonstrated that this compound can stimulate macrophage activity, increasing nitric oxide production and enhancing phagocytic ability. This suggests a potential role in modulating immune responses, which could be beneficial in therapeutic applications for inflammatory diseases .
Synthesis and Characterization
The synthesis of Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- typically involves glycosylation reactions where D-galactose derivatives are utilized as starting materials. Advanced methods such as enzymatic synthesis and chemical glycosylation have been employed to achieve high yields and purity of the final product. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structural integrity of the synthesized compound .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Acetamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an alternative antimicrobial agent .
- Immunomodulatory Study : In a controlled experiment using RAW264.7 macrophage cells, treatment with Acetamide, N-SS-D-galactofuranosyl-N-hydroxy- resulted in increased secretion of tumor necrosis factor-alpha (TNF-α). This effect was dose-dependent, suggesting that the compound can enhance immune responses through TLR4 signaling pathways .
Data Table: Biological Activities Overview
Properties
CAS No. |
85339-18-0 |
---|---|
Molecular Formula |
C8H15NO7 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C8H15NO7/c1-3(11)9(15)8-6(14)5(13)7(16-8)4(12)2-10/h4-8,10,12-15H,2H2,1H3/t4-,5-,6-,7+,8-/m1/s1 |
InChI Key |
SOWDFTVNCACHGC-UIAUGNHASA-N |
Isomeric SMILES |
CC(=O)N([C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(=O)N(C1C(C(C(O1)C(CO)O)O)O)O |
Origin of Product |
United States |
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